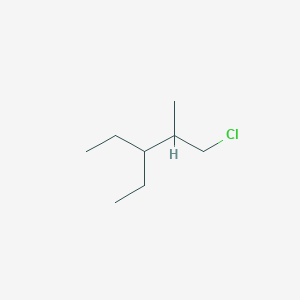
1-Chloro-3-ethyl-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethyl-2-methylpentane is an organic compound belonging to the class of alkyl halides It is a branched alkane with a chlorine atom attached to the first carbon, an ethyl group attached to the third carbon, and a methyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethyl-2-methylpentane can be synthesized through several methods, including:
Free Radical Halogenation: This method involves the chlorination of 3-ethyl-2-methylpentane using chlorine gas under ultraviolet light, which initiates the free radical mechanism.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) in 3-ethyl-2-methylpentanol with a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-ethyl-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes by the removal of the chlorine atom and a hydrogen atom from adjacent carbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., acetone) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical reagents.
Major Products:
Substitution Reactions: Products include alcohols, ethers, or other substituted alkanes.
Elimination Reactions: Major products are alkenes, such as 3-ethyl-2-methyl-1-pentene.
Applications De Recherche Scientifique
1-Chloro-3-ethyl-2-methylpentane has several applications in scientific research:
Biology and Medicine: While specific biological applications are limited, compounds with similar structures are often studied for their potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-ethyl-2-methylpentane in chemical reactions primarily involves the formation and stabilization of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .
Comparaison Avec Des Composés Similaires
1-Chloro-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-3-methylpentane: Chlorine atom attached to the second carbon instead of the first.
3-Chloro-3-methylpentane: Chlorine atom attached to the third carbon, with a different branching pattern.
Uniqueness: 1-Chloro-3-ethyl-2-methylpentane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying the effects of molecular structure on chemical behavior.
Propriétés
Formule moléculaire |
C8H17Cl |
|---|---|
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
1-chloro-3-ethyl-2-methylpentane |
InChI |
InChI=1S/C8H17Cl/c1-4-8(5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
VGZYGJPDGWJQRB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



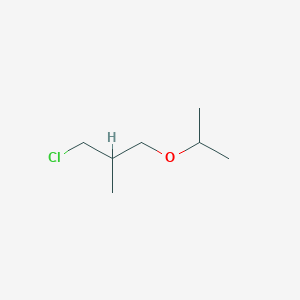
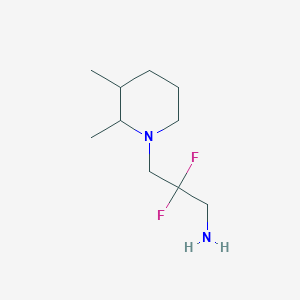
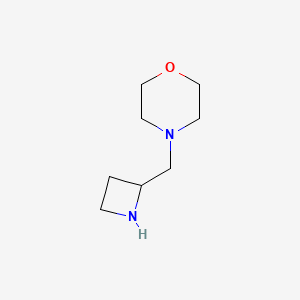
![2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
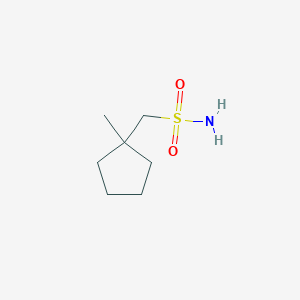

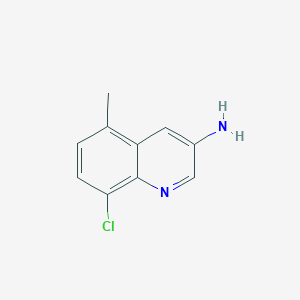
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
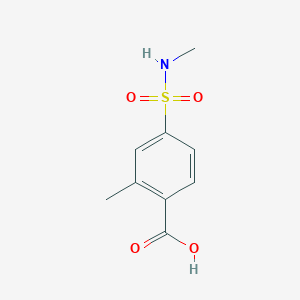
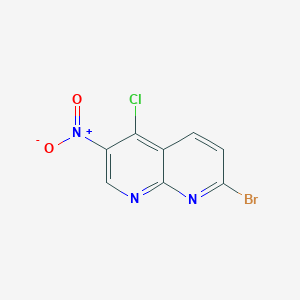
![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)

![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
